![molecular formula C9H14O2 B14623025 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one CAS No. 58237-62-0](/img/structure/B14623025.png)
3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one is a chemical compound belonging to the class of cyclopenta[c]pyrans This compound is characterized by a hexahydrocyclopenta ring fused with a pyran ring, and a ketone functional group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one typically involves the construction of the cyclopenta[c]pyran skeleton. One of the key synthetic routes includes a Pd(0)-catalyzed intramolecular allylic alkylation, which allows for the stereoselective construction of the core structure . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of renewable starting materials and green chemistry principles can further improve the sustainability of the industrial synthesis.
化学反応の分析
Types of Reactions: 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one involves its interaction with specific molecular targets and pathways. The ketone group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds and subsequent biological effects. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways.
類似化合物との比較
3,4-Dihydro-2H-pyran: A structurally related compound with a similar pyran ring but lacking the cyclopenta ring and ketone group.
3H-Naphtho[2,1-b]pyran: Another related compound with a naphtho ring fused to the pyran ring.
Uniqueness: 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one is unique due to its fused cyclopenta and pyran rings, along with the presence of a ketone functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
58237-62-0 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
3-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-5-7-3-2-4-8(7)9(10)11-6/h6-8H,2-5H2,1H3 |
InChIキー |
MRXNOBDBXXVMTR-UHFFFAOYSA-N |
正規SMILES |
CC1CC2CCCC2C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



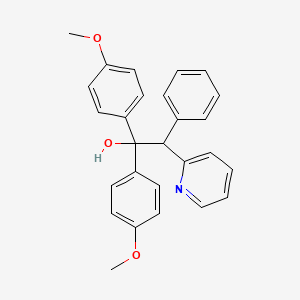
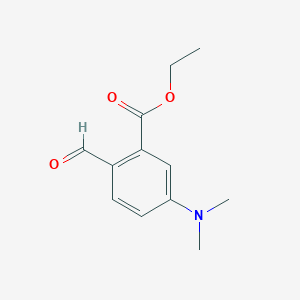
![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)


![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
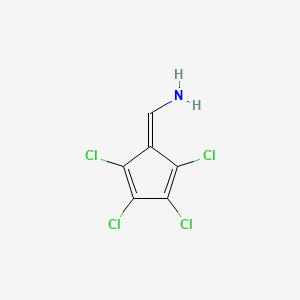
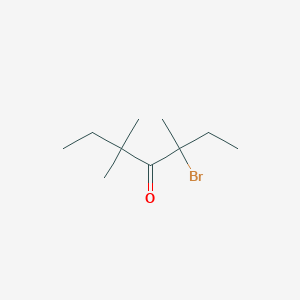

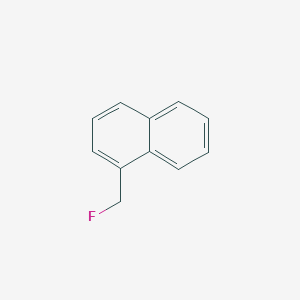
![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride](/img/structure/B14622996.png)
